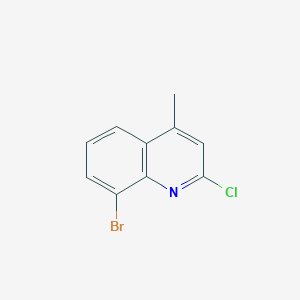

8-Bromo-2-chloro-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFBBWPHTXZFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Bromo-2-chloro-4-methylquinoline molecular weight and formula

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Molecular Identity, Synthesis, and Strategic Utility of CAS 1170873-12-7[1]

Executive Summary

8-Bromo-2-chloro-4-methylquinoline (CAS 1170873-12-7) is a highly specialized heterocyclic building block utilized in the synthesis of bioactive pharmacophores.[1] Distinguished by its orthogonal halogenation pattern , this scaffold offers three distinct vectors for chemical modification: the nucleophilic displacement of the 2-chloro substituent, the palladium-catalyzed cross-coupling of the 8-bromo moiety, and the benzylic functionalization of the 4-methyl group.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthetic access, and application in high-throughput medicinal chemistry.

Physicochemical Profile & Molecular Identity[1][2][3][4][5][6][7]

The precise characterization of 8-Bromo-2-chloro-4-methylquinoline is critical for distinguishing it from its regioisomer, 8-bromo-4-chloro-2-methylquinoline (CAS 1201-07-6).[1] The data below establishes the definitive identity of the target compound.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 8-Bromo-2-chloro-4-methylquinoline | |

| CAS Registry Number | 1170873-12-7 | Distinct from isomer 1201-07-6 |

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight | 256.53 g/mol | Average Mass |

| Exact Mass | 254.9450 | Monoisotopic (⁷⁹Br, ³⁵Cl) |

| Heavy Atom Count | 13 | |

| Calculated LogP | ~3.8 | Lipophilic scaffold |

| Isotope Pattern | M (100%), M+2 (~163%), M+4 (~30%) | Characteristic Br+Cl pattern |

Isotopic Signature for Mass Spectrometry

Researchers utilizing LC-MS for quality control must recognize the unique isotopic envelope generated by the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl).[1]

-

M+0 (254.9 Da): Contains ⁷⁹Br and ³⁵Cl.

-

M+2 (256.9 Da): Dominant peak due to ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl overlap.

-

M+4 (258.9 Da): Contains ⁸¹Br and ³⁷Cl.

Synthetic Methodology

Accessing 8-Bromo-2-chloro-4-methylquinoline requires a regioselective approach to ensure the methyl group is installed at the C4 position and the chlorine at C2.[1] The Knorr Quinoline Synthesis is the preferred pathway, favoring the formation of the 2-hydroxy (carbostyril) intermediate, which is subsequently chlorinated.

Retrosynthetic Analysis

The synthesis is deconstructed into three phases:

-

Condensation: 2-Bromoaniline reacts with a

-keto ester.[1] -

Cyclization: Acid-mediated ring closure to form the quinolone core.[1]

-

Aromatization/Chlorination: Conversion of the lactam to the chloro-quinoline.[1]

Experimental Protocol (Recommended)

Step 1: Formation of Acetoacetanilide Intermediate

-

Reagents: 2-Bromoaniline (1.0 eq), Ethyl acetoacetate (1.2 eq).

-

Conditions: Neat or in toluene, 110–140°C.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone carbonyl, followed by tautomerization and loss of ethanol.

-

Checkpoint: Monitor the disappearance of aniline by TLC.

Step 2: Knorr Cyclization to 8-Bromo-4-methylquinolin-2(1H)-one

-

Reagents: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).[1]

-

Conditions: 90–100°C for 2–4 hours.

-

Process: The acetoacetanilide undergoes intramolecular electrophilic aromatic substitution. The steric bulk of the bromine at the ortho position directs cyclization to the open ortho position, forming the 6-membered pyridone ring.

-

Isolation: Quench reaction mixture into crushed ice. The precipitate (2-hydroxy tautomer) is filtered, washed with water, and dried.

Step 3: Chlorination to 8-Bromo-2-chloro-4-methylquinoline

-

Reagents: Phosphorus Oxychloride (POCl₃) (neat or 3-5 eq).[1]

-

Conditions: Reflux (105°C) for 2–6 hours.

-

Workup: Carefully quench excess POCl₃ into ice-water (Exothermic!). Neutralize with NaHCO₃ to pH 8. Extract with Dichloromethane (DCM).

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway utilizing the Knorr Quinoline synthesis strategy to ensure correct regiochemistry.

Structural Characterization

Validation of the synthesized material is essential to rule out the formation of the 4-chloro-2-methyl isomer (which can occur via Conrad-Limpach conditions).[1]

Proton NMR (¹H NMR) Expectations

-

C4-Methyl Group: A sharp singlet integrating to 3H is expected around 2.60–2.70 ppm .[1] This benzylic position is deshielded by the aromatic ring but distinct from a C2-methyl (which typically appears slightly upfield).[1]

-

C3-Proton: A characteristic singlet integrating to 1H around 7.30–7.40 ppm .[1] This proton is isolated on the pyridine ring.

-

Aromatic Region (C5, C6, C7): The benzene ring protons will appear as a multiplet system (AMX or ABC) in the 7.50–8.20 ppm range. The proton at C7 (adjacent to Br) is typically the most deshielded doublet.

Quality Control Checkpoint

-

Isomer Differentiation: If the methyl peak appears near 2.4 ppm and the proton singlet is near 8.0 ppm , you likely have the 4-chloro-2-methyl isomer.[1] The 2-chloro-4-methyl target has the methyl group further downfield due to the proximity to the ring nitrogen's magnetic anisotropy in the 4-position.[1]

Strategic Utility in Drug Design

The value of 8-Bromo-2-chloro-4-methylquinoline lies in its differential reactivity .[1] It serves as a trifunctional scaffold, allowing medicinal chemists to elaborate the molecule sequentially without protecting groups.

Orthogonal Reactivity Map

-

Position 2 (Cl): High Reactivity.

-

Susceptible to SₙAr (Nucleophilic Aromatic Substitution) with amines, alkoxides, or thiols.

-

Conditions: Heat with amine in DMF/DMSO or Buchwald-Hartwig amination.[1]

-

-

Position 8 (Br): Moderate/Specific Reactivity.

-

Position 4 (Methyl): Latent Reactivity.

-

Benzylic bromination (NBS/AIBN) allows for further derivatization into aldehydes or amines.

-

Reactivity Flowchart

Figure 2: Orthogonal functionalization strategy.[1] The C2-Cl bond is generally more labile to nucleophiles, while C8-Br requires transition metal catalysis.[1]

References

-

BLD Pharm. (2025). Product Datasheet: 8-Bromo-2-chloro-4-methylquinoline (CAS 1170873-12-7).[1][2] Retrieved from [1]

-

Santa Cruz Biotechnology. (2025). Isomer Comparison: 8-Bromo-4-chloro-2-methylquinoline (CAS 1201-07-6).[1][3][4] Retrieved from [1]

-

BenchChem. (2025). General Synthetic Procedures for substituted quinolines via Gould-Jacobs and Knorr reactions.[1] Retrieved from [1]

-

PubChem. (2025).[5][6][7] Compound Summary: 8-Bromo-2-methylquinoline (Structural Analog).[1] National Library of Medicine. Retrieved from [1]

-

GuideChem. (2025). Synthesis of 2-chloro-4-methylquinoline derivatives.[1][8][9][10] Retrieved from

Sources

- 1. 8-BROMO-4-CHLOROQUINOLINE(65340-71-8) 1H NMR spectrum [chemicalbook.com]

- 2. 1170873-12-7|8-Bromo-2-chloro-4-methylquinoline|BLD Pharm [bldpharm.com]

- 3. 8-Bromo-4-chloro-2-methylquinoline AldrichCPR 1201-07-6 [sigmaaldrich.com]

- 4. 8-Bromo-4-chloro-2-methylquinoline | CAS 1201-07-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 8-Bromo-2-chloro-4-methylquinoline: Synthesis, Properties, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 8-bromo-2-chloro-4-methylquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind the methodologies, ensuring a robust and reproducible understanding of the compound's chemistry.

Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 8-bromo-2-chloro-4-methylquinoline

CAS Number: 1170873-12-7[1]

Synonyms: While less common in the literature, variations in nomenclature may exist. It is crucial to distinguish this compound from its isomers, such as the more frequently cited 8-bromo-4-chloro-2-methylquinoline (CAS: 1201-07-6).[2][3][4][5] The positioning of the chloro and methyl substituents significantly influences the molecule's chemical reactivity and biological activity.

Molecular Formula: C₁₀H₇BrClN

Molecular Weight: 256.53 g/mol [3][4]

Chemical Structure:

Caption: Chemical structure of 8-bromo-2-chloro-4-methylquinoline.

Physicochemical Properties

| Property | Value (for isomer 8-bromo-4-chloro-2-methylquinoline) | Source |

| Molecular Formula | C₁₀H₇BrClN | [3][4] |

| Molecular Weight | 256.53 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| Boiling Point | 321.9 °C at 760 mmHg | [2] |

| Flash Point | 148.5 °C | [2] |

| Density | 1.591 g/cm³ | [2] |

| Refractive Index | 1.661 | [2] |

| Storage | Inert atmosphere, 2-8 °C | [2] |

Proposed Synthesis Protocol

A plausible synthetic route for 8-bromo-2-chloro-4-methylquinoline can be devised based on established methodologies for quinoline synthesis, such as the Combes quinoline synthesis, followed by halogenation. The following is a proposed multi-step protocol.

Step 1: Synthesis of 8-Bromo-4-methylquinolin-2-ol

This initial step involves the synthesis of the quinoline core. The Combes synthesis provides a direct route to 2,4-substituted quinolines.

Reaction: 2-Bromoaniline reacts with acetylacetone (2,4-pentanedione) under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization upon heating to yield 8-bromo-4-methylquinolin-2-ol.

Caption: Synthesis of the quinolinol intermediate.

Methodology:

-

To a round-bottom flask, add 2-bromoaniline (1 equivalent) and acetylacetone (1.1 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Heat the reaction mixture at 110-120 °C for 4 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 8-bromo-4-methylquinolin-2-ol.

Step 2: Chlorination of 8-Bromo-4-methylquinolin-2-ol

The hydroxyl group at the 2-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction: 8-Bromo-4-methylquinolin-2-ol is treated with phosphorus oxychloride to yield 8-bromo-2-chloro-4-methylquinoline.

Caption: Chlorination of the quinolinol intermediate.

Methodology:

-

In a fume hood, carefully add 8-bromo-4-methylquinolin-2-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Development

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[6] Halogenated quinolines, in particular, are key intermediates in the synthesis of pharmaceuticals.

Potential as a Pharmaceutical Intermediate:

-

Antimicrobial and Anticancer Agents: The quinoline core is found in numerous antibacterial and anticancer drugs.[6] The bromo and chloro substituents on the 8-bromo-2-chloro-4-methylquinoline scaffold provide reactive handles for further chemical modifications, allowing for the synthesis of a library of compounds for biological screening.

-

Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature a quinoline core. The specific substitution pattern of this compound could be explored for its potential to interact with the active sites of various kinases.

Applications in Materials Science:

-

Derivatives of quinoline have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their photophysical properties.[7] The halogen atoms can influence the electronic properties of the molecule, making it a candidate for exploration in materials science.

Caption: Potential application areas for 8-bromo-2-chloro-4-methylquinoline.

Spectroscopic Characterization

While specific spectroscopic data for 8-bromo-2-chloro-4-methylquinoline is not available, the expected NMR and mass spectrometry data can be predicted based on its structure. For comparison, the ¹H NMR data for the related compound 8-bromo-2-methylquinoline shows a characteristic singlet for the methyl group around 2.82 ppm and signals for the aromatic protons in the range of 7.33-8.02 ppm.[8]

Expected Spectroscopic Data:

-

¹H NMR: A singlet for the methyl protons (around 2.5-3.0 ppm) and a complex multiplet pattern for the aromatic protons on the quinoline ring.

-

¹³C NMR: Resonances for the methyl carbon, the aromatic carbons, and the carbons bonded to the bromine and chlorine atoms.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

Substituted quinolines should be handled with care in a laboratory setting. While a specific safety data sheet for 8-bromo-2-chloro-4-methylquinoline is not available, the safety information for related compounds provides guidance.

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[2]

Conclusion

8-Bromo-2-chloro-4-methylquinoline is a substituted quinoline with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its nomenclature, a plausible and detailed synthetic route, and its potential applications based on the well-established chemistry of the quinoline scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic and technological potential.

References

-

8-Bromo-4-chloro-2-methylquinoline - ChemBK. (2024, April 9). Retrieved from [Link]

-

Yang, H., Hu, A., & Jiang, Y. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Retrieved from [Link]

-

What are the applications of 8-bromoisoquinoline? - Knowledge. (2023, November 8). Retrieved from [Link]

-

8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem. Retrieved from [Link]

-

8-Bromo-2-chloro-4-methyl-quinoline-3-carbonitrile | C11H6BrClN2 - PubChem. Retrieved from [Link]

-

CAS 1201-07-6 | 8-Bromo-4-chloro-2-methylquinoline - Alchem Pharmtech. Retrieved from [Link]

Sources

- 1. 1170873-12-7|8-Bromo-2-chloro-4-methylquinoline|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 8-Bromo-4-chloro-2-methylquinoline AldrichCPR 1201-07-6 [sigmaaldrich.com]

- 4. 8-Bromo-4-chloro-2-methylquinoline | CAS 1201-07-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. benchchem.com [benchchem.com]

- 7. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]

- 8. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Characterization of 8-Bromo-2-chloro-4-methylquinoline: A Technical Guide to Determining Melting Point and Density for Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Among the foundational characteristics that dictate the trajectory of a candidate compound are its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these attributes is not merely academic; it is a predictive tool for a molecule's behavior in biological systems. This technical guide focuses on two such fundamental properties—melting point and density—in the context of 8-Bromo-2-chloro-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1] The strategic placement of substituents, such as bromine, chlorine, and methyl groups, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. 8-Bromo-2-chloro-4-methylquinoline serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in areas such as anticancer and antimicrobial research.[2]

The melting point of a solid is a sensitive indicator of its purity.[3] For an active pharmaceutical ingredient (API), a sharp and reproducible melting point range is a crucial quality control parameter.[4] Furthermore, melting point data is instrumental in the development of solid dosage forms and can influence a drug's solubility and dissolution rate, which are key determinants of its bioavailability.[5][6] Density, while a more fundamental physical property, provides insights into the packing of molecules in the solid state and is essential for various manufacturing processes, including powder flow, compaction, and formulation development.

Physicochemical Properties of 8-Bromo-2-chloro-4-methylquinoline

A thorough literature search did not yield experimentally determined values for the melting point and density of 8-Bromo-2-chloro-4-methylquinoline. However, based on the known properties of structurally related compounds, we can provide an estimated value for the density and underscore the importance of its experimental determination.

| Property | Value | Source |

| Melting Point | Not reported in the literature | - |

| Density | Estimated: ~1.6 - 1.7 g/cm³ | Based on isomers |

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight | 256.53 g/mol | |

| CAS Number | 1201-07-6 |

Note: The density is an estimation based on the reported density of the isomer 8-Bromo-4-chloro-2-methylquinoline (1.591 g/cm³). The actual density must be determined experimentally.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting point and density of 8-Bromo-2-chloro-4-methylquinoline.

Melting Point Determination via the Capillary Method

The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid.[6] It relies on the visual observation of the phase transition from solid to liquid as the sample is heated at a controlled rate.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 8-Bromo-2-chloro-4-methylquinoline is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Capillary Tube Loading:

-

Take a capillary melting point tube, which is sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the sample is visible through the magnifying eyepiece.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary heating (10-20 °C per minute) can be performed to obtain a rough estimate.

-

For an accurate measurement, start with the apparatus at a temperature at least 20 °C below the expected melting point.

-

Heat the sample at a slow, controlled rate of 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the completion of melting).

-

The recorded range between these two temperatures is the melting point range of the sample. A narrow range (e.g., 0.5-1.5 °C) is indicative of a pure compound.

-

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of 8-Bromo-2-chloro-4-methylquinoline using the capillary method.

Density Determination using the Pycnometer Method

The pycnometer method is a precise technique for determining the density of a solid by measuring the volume of a displaced liquid of known density.

Methodology:

-

Pycnometer Calibration:

-

Thoroughly clean and dry a pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

-

Weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with a suitable inert liquid of known density (e.g., ethanol or toluene) in which 8-Bromo-2-chloro-4-methylquinoline is insoluble. Ensure the liquid fills the capillary tube of the stopper.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Remove any excess liquid from the capillary tip.

-

Dry the outside of the pycnometer and weigh it (m₂).

-

-

Measurement with the Solid Sample:

-

Add a known mass of 8-Bromo-2-chloro-4-methylquinoline to the clean, dry pycnometer and weigh it (m₃).

-

Fill the pycnometer containing the solid with the same inert liquid, ensuring all air bubbles are removed.

-

Stopper the pycnometer, bring it to thermal equilibrium in the water bath, and remove any excess liquid.

-

Dry the outside and weigh the pycnometer containing the solid and the liquid (m₄).

-

-

Calculation:

-

The density of the solid (ρ_solid) can be calculated using the following formula:

ρ_solid = [(m₃ - m₁) / ((m₂ - m₁) - (m₄ - m₃))] * ρ_liquid

where ρ_liquid is the density of the inert liquid at the experimental temperature.

-

Workflow for Density Determination:

Caption: Workflow for determining the density of 8-Bromo-2-chloro-4-methylquinoline via the pycnometer method.

Conclusion and Future Perspectives

The determination of fundamental physicochemical properties such as melting point and density is an indispensable step in the characterization of any new chemical entity intended for pharmaceutical development. For 8-Bromo-2-chloro-4-methylquinoline, these parameters provide a baseline for purity assessment, guide formulation strategies, and contribute to a more comprehensive understanding of its solid-state properties.

The protocols detailed in this guide represent robust and reliable methods for obtaining accurate and reproducible data. It is imperative for researchers working with this and other novel compounds to perform these characterizations as a foundational element of their research and development activities. The data generated will not only support internal decision-making but also form a critical component of any future regulatory submissions. As the exploration of substituted quinolines continues to yield promising therapeutic candidates, a steadfast commitment to thorough physicochemical characterization will remain a cornerstone of successful drug discovery.

References

-

ChemBK. 8-Bromo-4-chloro-2-methylquinoline. (2024-04-09). [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

Knowledge. What are the applications of 8-bromoisoquinoline?. (2023-11-08). [Link]

-

Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling, 54(12), 3320-3329. [Link]

-

Wang, J., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular Pharmaceutics, 16(11), 4646-4655. [Link]

-

Wisdomlib. Melting point determination: Significance and symbolism. (2025-07-31). [Link]

-

Yang, L., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4869. [Link]

-

Wikipedia. Quinoline. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. 8-Bromo-4-chloro-2-methylquinoline | CAS 1201-07-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: Selective Nucleophilic Substitution at the C2 Position of 8-Bromo-2-chloro-4-methylquinoline

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions specifically at the C2 position of 8-Bromo-2-chloro-4-methylquinoline. The quinoline core is a privileged scaffold in medicinal chemistry, and functionalization at the C2 position is a critical strategy for the development of novel therapeutic agents. This guide details the underlying mechanistic principles, strategic considerations influenced by the substrate's unique substitution pattern, step-by-step protocols for C-N, C-O, and C-S bond formation, and methods for reaction validation. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Mechanistic Insights & Strategic Considerations

The substitution of the chlorine atom at the C2 position of the quinoline ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyridine ring within the quinoline system. The reaction involves two principal stages: the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the chloride leaving group to restore aromaticity.[1][2][3]

Electronic Influence of Substituents

The reactivity of the 8-Bromo-2-chloro-4-methylquinoline substrate is modulated by the electronic properties of its substituents:

-

C2-Chloro Group: Serves as the leaving group. The C2 position is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. 2-Chloroquinolines generally show high reactivity towards strong nucleophiles like methoxide ions.[1]

-

C8-Bromo Group: As an electron-withdrawing group (EWG) through induction, the bromine atom further decreases the electron density of the quinoline ring system. EWGs are known to activate aromatic rings for nucleophilic substitution, potentially increasing the reaction rate.[3][4][5]

-

C4-Methyl Group: As an electron-donating group (EDG), the methyl group slightly deactivates the ring towards nucleophilic attack. However, in the context of the highly activated 2-chloroquinoline system, its effect is generally subordinate to the activating influences of the ring nitrogen and the C8-bromo substituent.

Reaction Mechanism Overview

The SNAr mechanism is a cornerstone of heteroaromatic chemistry. The rate-determining step is typically the initial nucleophilic attack to form the stabilized intermediate.[5]

Caption: Generalized SNAr mechanism at the C2 position of quinoline.

Experimental Protocols

The following protocols provide a general framework for the substitution reaction. Researchers should optimize conditions based on the specific nucleophile used. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Materials & Equipment

-

8-Bromo-2-chloro-4-methylquinoline (Starting Material)

-

Anhydrous solvents (e.g., DMF, DMSO, NMP, Acetonitrile)

-

Bases (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N)

-

Selected Nucleophile (Amine, Alcohol/Phenol, Thiol)

-

Round-bottom flasks, condensers, and magnetic stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates for reaction monitoring

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Protocol 1: C-N Bond Formation (Amination)

This protocol describes a typical procedure for the reaction with a primary or secondary amine.

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 8-Bromo-2-chloro-4-methylquinoline (1.0 eq).

-

Add a suitable anhydrous solvent such as DMF or NMP (approx. 0.2 M concentration).

-

Add the amine nucleophile (1.2 - 2.0 eq) followed by an inorganic base such as potassium carbonate (K₂CO₃, 2.0 - 3.0 eq).

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aminoquinoline derivative.

| Parameter | Condition A | Condition B | Rationale & Insights |

| Solvent | DMF, DMSO | NMP, Dioxane | High-boiling polar aprotic solvents are ideal for SNAr as they solubilize reagents and facilitate the reaction at elevated temperatures. |

| Base | K₂CO₃, Cs₂CO₃ | NaH, KHMDS | Inorganic bases like K₂CO₃ are often sufficient for amines. For less nucleophilic amines or alcohols, a stronger base like NaH may be required to generate the nucleophile in situ. |

| Temperature | 80-100 °C | 100-140 °C | Higher temperatures are often necessary to overcome the activation barrier but can lead to side products. Optimization is key. |

| Catalyst | None (Thermal) | Pd(OAc)₂ / Ligand | While often not necessary, palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative for challenging substrates or for achieving reactions at lower temperatures.[6] |

Protocol 2: C-O Bond Formation (Etherification)

This protocol is suitable for the reaction with alcohols or phenols to form ethers.

Step-by-Step Procedure:

-

In a dry round-bottom flask under an inert atmosphere, prepare the alkoxide or phenoxide. Add the alcohol or phenol (1.5 eq) to a suspension of a strong base like sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add a solution of 8-Bromo-2-chloro-4-methylquinoline (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 60-100 °C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate or another suitable solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography.

Protocol 3: C-S Bond Formation (Thioetherification)

Thiols are excellent nucleophiles and often react under milder conditions than amines or alcohols.

Step-by-Step Procedure:

-

To a round-bottom flask, add 8-Bromo-2-chloro-4-methylquinoline (1.0 eq), the thiol nucleophile (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a solvent like acetonitrile or DMF.

-

Stir the reaction mixture at room temperature or heat gently to 50-70 °C.

-

The reaction is typically rapid; monitor by TLC (often complete within 1-6 hours).

-

Once complete, filter off the inorganic salts and concentrate the filtrate.

-

If necessary, perform an aqueous workup as described in Protocol 2.2.

-

Purify the crude product by column chromatography to afford the 2-thioether quinoline derivative.

Experimental Workflow & Product Validation

A systematic workflow is essential for reproducible results and accurate characterization of the final compounds.

Caption: Standard laboratory workflow for synthesis and purification.

Characterization Guide

Successful substitution is confirmed by spectroscopic analysis:

-

¹H NMR: Look for the disappearance of the characteristic singlet for the H3 proton of the starting material and the appearance of new signals corresponding to the protons of the introduced nucleophile. A significant shift in the aromatic protons of the quinoline core is also expected.

-

¹³C NMR: The signal for the carbon atom at the C2 position will shift significantly from its value in the starting material (~150-152 ppm) upon substitution.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product, confirming the replacement of the chlorine atom with the nucleophile. The isotopic pattern for the bromine atom should be clearly visible.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Insufficient temperature; Inactive nucleophile; Poor choice of base/solvent. | Increase reaction temperature; Use a stronger base (e.g., NaH for alcohols); Switch to a higher-boiling polar aprotic solvent like NMP or DMSO. |

| Multiple Products | Side reactions (e.g., decomposition, reaction at other positions). | Lower the reaction temperature; Use a milder base; Ensure an inert atmosphere to prevent oxidative side reactions. |

| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography (e.g., use a gradient elution); Consider derivatization to alter polarity for easier separation. |

References

- Vertexaisearch Cloud. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

-

MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Retrieved from [Link]

-

ResearchGate. (2023, August 1). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]

- Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. (n.d.).

-

Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

-

Arkivoc. (2018, May 13). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

Beilstein Journals. (2021, February 17). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).

-

PMC. (n.d.). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. Retrieved from [Link]

- Aromatic nucleophilic substitution. (n.d.).

-

Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).

-

MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

SciSpace. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. Retrieved from [Link]

-

Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

-

Austin Publishing Group. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]

-

PMC. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023, November 18). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]

- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016, February 5).

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24).

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

-

ACS Publications. (2014, December 29). Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Practical Route to 2-Quinolinones via a Pd-Catalyzed C-H Bond Activation/C-C Bond Formation/Cyclization Cascade Reaction. Retrieved from [Link]

-

mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Bromo-2-chloro-4-methylquinoline

An in-depth guide to the purification of 8-Bromo-2-chloro-4-methylquinoline, designed for chemists and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions, and step-by-step protocols to address challenges encountered during the purification of the crude product.

This technical support guide addresses common challenges in the purification of 8-Bromo-2-chloro-4-methylquinoline. As a crucial intermediate in medicinal chemistry, achieving high purity is paramount for subsequent synthetic steps and biological screening.[1][2] This document provides practical, field-tested advice in a troubleshooting and FAQ format, underpinned by established chemical principles.

Compound Profile

A summary of the key physical and chemical properties of the target compound is essential before attempting purification.

| Property | Value | Source |

| CAS Number | 1170873-12-7 / 1201-07-6 | [3][4][5] |

| Molecular Formula | C₁₀H₇BrClN | [3] |

| Molecular Weight | 256.53 g/mol | [3] |

| Appearance | White to slightly yellow solid | [1] |

| Melting Point | 97-98°C | [1] |

| Solubility | Soluble in chloroform, ethyl acetate, dichloromethane | [1] |

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may encounter during the purification process in a question-and-answer format.

Question 1: My crude product is a dark, oily residue instead of a solid. What went wrong and how can I purify it?

Answer: The appearance of an oil suggests the presence of significant impurities that are depressing the melting point of your product or that the product itself has not yet crystallized.

-

Causality: Oiling out during workup or concentration is common when residual solvents, unreacted starting materials, or low-melting point byproducts are present. For substituted quinolines, side-reactions can sometimes lead to polymeric or tarry impurities.[6]

-

Troubleshooting Steps:

-

Verify Solvent Removal: Ensure all reaction solvents (e.g., POCl₃, DMF, Chloroform) have been thoroughly removed under reduced pressure. Co-evaporation with a high-boiling point, non-polar solvent like toluene can help remove stubborn residues.

-

Attempt Trituration: Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., cold hexanes or petroleum ether).[7] Vigorously stir or sonicate the mixture. This can often wash away highly non-polar impurities and induce crystallization of the desired product.

-

Proceed to Chromatography: If trituration fails, the most effective path forward is column chromatography. An oily crude product can be pre-adsorbed onto a small amount of silica gel for dry loading, which typically yields better separation.[8]

-

Question 2: After recrystallization, my yield is extremely low. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a frequent issue stemming from suboptimal solvent choice or procedural errors.

-

Causality: The primary cause is often using an excessive volume of the recrystallization solvent, meaning the solution never reaches saturation upon cooling.[9][10] Another possibility is that the chosen solvent has too high a solubility for the compound even at low temperatures.

-

Troubleshooting & Optimization:

-

Minimize Hot Solvent: The core principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[11] Add the solvent in small portions to the boiling solution until everything just dissolves.

-

Cool Slowly: Allow the flask to cool slowly to room temperature without disturbance. This encourages the formation of large, pure crystals. Rapid cooling in an ice bath can cause the product to precipitate as a fine powder, trapping impurities.[10]

-

Recover a Second Crop: The remaining solution (the mother liquor) still contains dissolved product. Concentrate the mother liquor by about half and cool again to obtain a second, albeit likely less pure, crop of crystals.[11]

-

Consider a Two-Solvent System: If a single solvent proves inefficient, a two-solvent system (one "soluble" solvent, one "anti-solvent") can be highly effective.[12] For 8-Bromo-2-chloro-4-methylquinoline, a pair like Dichloromethane/Hexane or Ethyl Acetate/Heptane could be effective.[13]

-

Question 3: My TLC plate shows a persistent impurity with an Rf value very close to my product, even after column chromatography. How can I resolve this?

Answer: Co-eluting impurities are a common challenge in chromatography, requiring a more refined approach to separation.

-

Causality: The impurity and your product have very similar polarities, leading to poor separation with the chosen mobile phase. This can occur with positional isomers (e.g., 6-bromo-2-chloro-4-methylquinoline) which may form during synthesis.

-

Troubleshooting & Optimization:

-

Optimize the Mobile Phase: The ideal Rf for the target compound for good separation is around 0.25-0.35.[8] If your Rf is too high, decrease the polarity of the eluent (e.g., from 20% EtOAc/Hexane to 10% EtOAc/Hexane). Test multiple solvent systems using TLC before running the column. Sometimes switching one of the solvents (e.g., using Dichloromethane instead of Ethyl Acetate) can alter the selectivity and improve separation.

-

Change the Stationary Phase: Silica gel is acidic and can sometimes cause issues. Switching to a different stationary phase like alumina (which can be neutral, basic, or acidic) may change the retention characteristics of your compounds and achieve separation.

-

Re-crystallize: If the impurity is present in a small amount, a careful recrystallization after the column may be sufficient to remove it and achieve high purity.[14]

-

Question 4: The final product is yellow or brown, but the literature reports it as a white solid. How do I remove the color?

Answer: Color in the final product typically indicates the presence of highly conjugated or oxidized impurities.

-

Causality: These impurities can originate from the starting materials or form during the reaction. They are often present in very small quantities but are intensely colored.

-

Troubleshooting Steps:

-

Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (1-2% by weight of your compound).[9]

-

Hot Filtration: Bring the solution back to a boil briefly and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[9]

-

Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.

-

Workflow & Decision Making

The choice of purification method depends on the state and purity of the crude product. The following diagram outlines a logical workflow for decision-making.

Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for selecting a recrystallization solvent?

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] It should also either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot). A systematic approach is best:

-

Solubility Tests: Place a small amount of your crude product in several test tubes. Add ~0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) at room temperature.

-

Observe: A good candidate solvent will not dissolve the compound at room temperature.

-

Heat: Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.

-

Cool: Cool the tubes where the compound dissolved. The best solvent will show significant crystal formation upon cooling.

Q2: When is column chromatography necessary over recrystallization?

Column chromatography is a more powerful but also more labor-intensive technique.[15] It is generally necessary when:

-

The crude product is an oil or gum.

-

The impurities are present in a large quantity (>10-15%).

-

The impurities have very similar solubility characteristics to the product, making recrystallization ineffective.

-

You need to separate a mixture of products (e.g., isomers).

Recrystallization is preferred when you have a mostly pure (>85-90%), solid product and you need to remove minor impurities.[14]

Q3: Can I use Nuclear Magnetic Resonance (NMR) to assess purity?

Absolutely. ¹H NMR is an excellent tool for assessing purity. A pure sample of 8-Bromo-2-chloro-4-methylquinoline should show sharp, well-defined peaks corresponding to the aromatic protons and the methyl group.[2] The presence of extra peaks indicates impurities. Integrating the peaks of the product versus the peaks of an impurity can give a rough estimate of the purity level. However, be aware that peak broadening can occur due to poor shimming or high sample concentration, which is not necessarily an indicator of impurity.[16]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

-

Dissolution: Place the crude 8-Bromo-2-chloro-4-methylquinoline in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

-

Saturation: Continue adding small portions of hot ethanol until the solid is just completely dissolved. Avoid adding a large excess of solvent.[9]

-

(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.

-

(Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol assumes a silica gel stationary phase and a Hexane/Ethyl Acetate mobile phase, which is a common starting point for compounds of this polarity.[17]

Caption: Standard workflow for flash column chromatography.

-

Select Eluent: Using TLC, find a solvent system (e.g., 10% Ethyl Acetate in Hexane) that gives the product an Rf of ~0.3.

-

Pack Column: Prepare a slurry of silica gel in the non-polar component of your eluent (Hexane). Pour the slurry into the column and use gentle air pressure to pack it into a stable bed. Top the silica with a thin layer of sand.[8]

-

Load Sample: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane) or the eluent itself. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

-

Run Column: Carefully add the eluent to the column. Apply gentle, steady air pressure to force the solvent through the column at a steady rate.

-

Collect Fractions: Collect the eluting solvent in a series of test tubes.

-

Monitor: Use TLC to analyze the collected fractions to determine which ones contain the purified product.

-

Isolate Product: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified 8-Bromo-2-chloro-4-methylquinoline.

References

-

ChemBK. (2024). 8-Bromo-4-chloro-2-methylquinoline. Available at: [Link]

-

Gümüş, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

-

Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E, 65(Pt 7), o1490. Available at: [Link]

-

Reddit r/Chempros. (2025). Purification of Quinoline-3,4-diones. Available at: [Link]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

-

University of California, Los Angeles. Recrystallization. Available at: [Link]

-

University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Available at: [Link]

-

Gümüş, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5432. Available at: [Link]

-

PubChem. 8-Methylquinoline. Available at: [Link]

-

Chemistry College. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

-

University of Toronto Scarborough. Column Chromatography Theory. Available at: [Link]

-

BYJU'S. Column Chromatography. Available at: [Link]

- Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

VassarCollege. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

-

University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

-

Columbia University. Column chromatography. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Bromo-4-chloro-2-methylquinoline | CAS 1201-07-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 1170873-12-7|8-Bromo-2-chloro-4-methylquinoline|BLD Pharm [bldpharm.com]

- 6. reddit.com [reddit.com]

- 7. youtube.com [youtube.com]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. reddit.com [reddit.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. columbia.edu [columbia.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability of 8-Bromo-2-chloro-4-methylquinoline under Basic Conditions

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of 8-Bromo-2-chloro-4-methylquinoline in basic environments. This document addresses common experimental challenges through a detailed FAQ section, a practical troubleshooting guide, and validated experimental protocols to ensure the integrity of your research and development workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of 8-Bromo-2-chloro-4-methylquinoline under basic conditions.

Q1: What is the primary degradation pathway for 8-Bromo-2-chloro-4-methylquinoline under basic conditions?

The principal degradation pathway is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position by a hydroxide ion (OH⁻). The chlorine at the 2-position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[1][2] This reaction results in the formation of 8-Bromo-4-methylquinolin-2(1H)-one, which is the more stable tautomeric form of 2-hydroxy-8-bromo-4-methylquinoline.[3] This hydrolysis can proceed readily in aqueous basic solutions.[4][5]

Caption: Primary degradation of 8-Bromo-2-chloro-4-methylquinoline.

Q2: What factors most significantly influence the rate of degradation?

Several factors can accelerate the hydrolysis of 8-Bromo-2-chloro-4-methylquinoline. Understanding these variables is critical for minimizing degradation during experiments.

| Factor | Effect on Stability | Recommended Mitigation |

| pH / Base Concentration | Higher pH (increased OH⁻ concentration) significantly accelerates the rate of hydrolysis. | Work at the lowest effective pH. If possible, use non-hydroxide bases (e.g., carbonates, organic amines) in non-aqueous solvents.[6] |

| Temperature | Increased temperature accelerates the reaction rate, consistent with Arrhenius kinetics. | Maintain reactions and storage at the lowest practical temperature. Store stock solutions at 2-8°C or frozen for long-term stability.[7] |

| Solvent System | Protic solvents, especially water, facilitate the hydrolysis by participating in the reaction mechanism.[1] | If the experimental design allows, use aprotic solvents (e.g., THF, Dioxane, DMF, DMSO) to reduce the rate of hydrolysis.[8] |

| Exposure to Light | While hydrolysis is the primary concern in basic media, quinoline structures can be susceptible to photodegradation.[3][8] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or stability studies.[9][10] |

Q3: My reaction mixture containing 8-Bromo-2-chloro-4-methylquinoline turned yellow after adding a base. What does this indicate?

A color change to yellow or brown is a common visual indicator of degradation.[7] The formation of the quinolin-2(1H)-one product and potentially other minor degradation byproducts can lead to the appearance of color. If you observe a color change, it is crucial to analytically verify the integrity of your compound using a method like HPLC or LC-MS.

Q4: How can I minimize degradation during a reaction or workup that requires basic conditions?

Minimizing degradation is key to achieving high yields and reproducible results.

-

Temperature Control: Perform the reaction or extraction at low temperatures (e.g., 0°C to room temperature) to slow the rate of hydrolysis.[11]

-

Inert Atmosphere: To prevent potential oxidative side reactions, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Limit Exposure Time: Minimize the duration of exposure to the basic conditions. Promptly neutralize the mixture after the reaction is complete.[6]

-

Choice of Base: If your reaction chemistry allows, consider using a non-nucleophilic organic base in an aprotic solvent instead of an aqueous inorganic base.

Q5: Is the bromo-substituent at the 8-position reactive under these conditions?

The chloro-substituent at the C2 position is significantly more labile and susceptible to nucleophilic substitution than the bromo-substituent on the benzene ring portion of the quinoline. The activation provided by the heterocyclic nitrogen makes the C2 and C4 positions the primary sites for nucleophilic attack.[12][13] Under typical basic conditions used in synthesis, the C8-Br bond is expected to be stable.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with 8-Bromo-2-chloro-4-methylquinoline.

Caption: Troubleshooting workflow for low product yield.

Problem: Appearance of unexpected peaks in HPLC or LC-MS analysis.

-

Symptom: A new, more polar peak is observed, which grows over time, while the peak for 8-Bromo-2-chloro-4-methylquinoline decreases.

-

Likely Cause: This is a classic sign of degradation to the more polar 8-Bromo-4-methylquinolin-2(1H)-one. The quinolinone is more polar due to the amide-like functionality and will typically have a shorter retention time on a reverse-phase HPLC column.

-

Validation: Obtain a mass spectrum of the new peak. The expected [M+H]⁺ for the degradation product (C₁₀H₈BrNO) is m/z 237.98/239.98 (accounting for bromine isotopes), whereas the parent compound (C₁₀H₇BrClN) is m/z 255.95/257.95 (accounting for bromine and chlorine isotopes).

-

Solution: Implement the mitigation strategies outlined in the FAQ section (lower temperature, alternative solvents/bases, protect from light). Ensure analytical samples are quenched (e.g., by neutralization) and analyzed promptly or stored at low temperatures to prevent degradation post-collection.[14]

Problem: Inconsistent results in biological assays.

-

Symptom: Potency or activity of the compound appears to decrease over time, or results are not reproducible between experiments.

-

Likely Cause: If the assay buffer is basic (pH > 7.5), the compound may be degrading in the assay medium, leading to a lower effective concentration over the course of the experiment.

-

Validation: Perform a stability study of the compound in the assay buffer. Incubate the compound in the buffer for the duration of the assay, taking samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC/LC-MS to quantify the remaining parent compound.

-

Solution: If instability is confirmed, consider modifying the assay conditions if possible (e.g., adjusting pH). Alternatively, prepare stock solutions fresh before each experiment and minimize pre-incubation times.[3]

Section 3: Experimental Protocols

Protocol 1: Assessing the Stability of 8-Bromo-2-chloro-4-methylquinoline in a Buffered Basic Solution

This protocol provides a standardized method to quantify the stability of the title compound under specific basic conditions.

1. Materials and Reagents:

- 8-Bromo-2-chloro-4-methylquinoline (high purity, >98%)

- Acetonitrile (ACN), HPLC grade

- Water, HPLC grade

- Buffer components (e.g., Sodium Bicarbonate, Sodium Carbonate for a pH 9-10 buffer)

- Formic Acid (for quenching and mobile phase)

- Class A volumetric flasks and pipettes

- HPLC or LC-MS/MS system

2. Procedure:

- Prepare a Stock Solution: Accurately weigh and dissolve 8-Bromo-2-chloro-4-methylquinoline in ACN to prepare a 1 mg/mL stock solution.

- Prepare Buffered Solution: Prepare the desired aqueous basic buffer (e.g., 50 mM Carbonate buffer, pH 10.0).

- Initiate Stability Study:

- In a temperature-controlled environment (e.g., 25°C water bath), add a known volume of the stock solution to the buffered solution to achieve a final concentration of 10 µg/mL.

- Ensure the initial concentration of ACN is low (<5%) to not significantly alter the solvent environment.

- Time-Point Sampling:

- Immediately take a "time zero" (T=0) sample. To do this, withdraw 100 µL of the solution and add it to an HPLC vial containing 900 µL of 50:50 ACN:Water with 0.1% formic acid. The acid will quench the degradation.

- Repeat this sampling and quenching process at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

- Sample Analysis: Analyze all quenched samples by a validated HPLC or LC-MS method (see Protocol 2).

- Data Analysis: Calculate the percentage of 8-Bromo-2-chloro-4-methylquinoline remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Validated LC-MS/MS Method for Quantification

This protocol, based on methods for similar halo-quinoline compounds, is suitable for monitoring stability studies.[15][16]

| Parameter | Condition |

| LC System | UPLC / UHPLC System |

| Column | C18 Reverse-Phase (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm)[16] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Parent) | m/z 255.9 → m/z 220.9 (Loss of Cl) |

| MRM Transition (Degradant) | m/z 238.0 → m/z 157.0 (Ring fragmentation) |

Note: MRM transitions should be optimized empirically on your specific instrument.

Section 4: Best Practices for Handling and Storage

Proper handling and storage are essential to ensure the long-term integrity of 8-Bromo-2-chloro-4-methylquinoline.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18] Halogenated heterocyclic compounds should be handled with care.[19]

-

Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated fume hood.[17]

-

Storage:

-

Solid: Store the compound tightly sealed in its original container in a cool, dry, and dark place.[17] Recommended storage is often under an inert gas at 2-8°C.[20]

-

Solutions: Store stock solutions in amber vials at low temperatures (2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles by preparing aliquots.[14]

-

References

- Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.

- Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025, December 22). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.

- Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (n.d.). New Journal of Chemistry (RSC Publishing).

- Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (2024, September 24). New Journal of Chemistry (RSC Publishing).

- An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.

- 3-Bromo-7-chloroquinoline SDS, 84973-05-7 Safety D

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6).

- How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.

- Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.

- 3-broMo-8-fluoroquinoline - Safety Data Sheet. (2025, July 19). ChemicalBook.

- Troubleshooting common side reactions in quinazoline synthesis. (n.d.). Benchchem.

- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2023, May 11). PMC.

- 7-Bromo-2-chloroquinoline AldrichCPR 99455-15-9. (n.d.). Sigma-Aldrich.

- 8-Bromo-4-chloro-2-methylquinoline. (2024, April 9). ChemBK.

- 7-BROMO-2-CHLORO-QUINOLINE SDS, 99455-15-9 Safety D

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).

- stability issues of 2-(2-Aminoethoxy)quinoline in different solvents. (n.d.). Benchchem.

- Stability issues of 2-Hydroxyquinoline in aqueous solutions. (n.d.). Benchchem.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.

- A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor …. (2018, November 5). News.

- A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC - NIH.

- Stability issues and degradation pathways of 2-Hydroxyquinoline. (n.d.). Benchchem.

- Schinifoline Stability and Degradation in Solution: A Technical Support Center. (n.d.). Benchchem.

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor ⦠- News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]

- 16. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. chembk.com [chembk.com]

Technical Support Center: Regioisomeric Purity in Quinoline Synthesis

Case ID: QNZ-ISO-001 Subject: Troubleshooting & Removal of Regioisomeric Impurities (5- vs. 7-substitution) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1]

Executive Summary: The "Meta-Aniline" Paradox

The Core Problem: When synthesizing quinolines via Skraup or Doebner-von Miller pathways using meta-substituted anilines, you inevitably encounter a regioselectivity bottleneck.[1] The directing group at the meta position creates two nucleophilic sites (ortho and para to the substituent), leading to a mixture of 5-substituted and 7-substituted quinolines.

The Challenge: These isomers possess nearly identical boiling points and polarity vectors, rendering standard distillation ineffective and flash chromatography highly inefficient for bulk separation.

The Solution Architecture: This guide prioritizes Chemical Derivatization (Complexation) as the primary separation strategy for bulk synthesis, followed by Chromatographic Resolution for analytical purity, and Synthetic Prevention for future workflow optimization.

Primary Troubleshooting Protocol: The Zinc Chloride ( ) Complexation Method

Applicability: High-efficiency separation of halo- and alkyl-quinolines (e.g., 5-chloro vs. 7-chloroquinoline).[1][2]

Mechanism: Lewis acid-base interaction.[1][3] The steric environment at the N-1 position differs between the 5-isomer (sterically crowded by the C-5 substituent) and the 7-isomer.[1] This results in differential lattice energies and solubilities of their respective

Step-by-Step Workflow

Reagents Required:

-

Zinc Chloride (

), anhydrous[5] -

Hydrochloric Acid (6N)[1]

-

2-Propanol (Isopropanol)[1]

-

Ammonium Hydroxide (

)[1]

Protocol:

-

Acidification & Extraction:

-

Dissolve the crude reaction mixture in 6N HCl. Reflux for 30 minutes to ensure complete protonation.

-

Critical Step: Wash with ethyl ether to remove non-basic tars and unreacted nitro-compounds.[1] Retain the aqueous layer.

-

-

Complex Formation:

-

Selective Precipitation (The Separation Event):

-

Cool the mixture to room temperature.

-

Decant the supernatant (often contains the 5-isomer or impurities, depending on specific substituents).

-

Trituration: Vigorously stir the gummy residue with 2-propanol. This transforms the amorphous gum into a filterable crystalline solid.

-

Filter the solid and wash with cold 2-propanol followed by ethyl ether.[1]

-

-

Liberation of the Free Base:

-

Suspend the purified complex in water.

-

Basify to pH > 10 using concentrated

.[1] -

Extract the liberated oil into dichloromethane (DCM), dry over

, and concentrate.

-

Visualization: The ZnCl2 Separation Logic

Caption: Workflow for the selective isolation of quinoline regioisomers via Zinc Chloride complexation.

Secondary Protocol: Chromatographic Resolution

For analytical scale or when chemical complexation fails, use these optimized conditions.

The Challenge: Basic nitrogen causes peak tailing on standard silica. The Fix: Use amine-modified stationary phases or mobile phase modifiers.[1]

Recommended Solvent Systems

| Method | Stationary Phase | Mobile Phase Composition | Additive (Critical) | Target Application |

| Flash (Normal Phase) | Silica Gel 60 | Hexane : EtOAc (Gradient) | 1-5% Triethylamine (TEA) | Bulk purification (100mg - 5g) |

| RP-HPLC | C18 (ODS) | Water : Acetonitrile | 0.1% TFA or Formic Acid | Analytical check / Final Polish |

| CPC | Liquid/Liquid | Heptane : ACN : MeOH | None (Biphasic system) | Large scale (Gram to Kg) |

Troubleshooting Tip: If peaks co-elute on C18, switch to a Phenyl-Hexyl column.[1] The

Root Cause Analysis: Prevention via Synthesis Design

If the purification burden is too high, you must alter the synthetic route. The "Meta-Aniline" route (Skraup) is kinetically uncontrolled.[1]